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Compound of Interest

Compound Name: XP-59

Cat. No.: B15567716

These notes provide a detailed analysis of the manufacturing and assembly protocols for the
Bell P-59 Airacomet, the first jet-powered aircraft built in the United States. The information is

structured to provide a clear, sequential understanding of the key fabrication and assembly
stages.

Quantitative Data Summary

Production of the P-59 was limited, serving primarily as a developmental platform. The

following table summarizes key quantitative data regarding the aircraft's specifications and
production run.
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Parameter Value

Crew 1

Length 381 10in (11.84 m)

Wingspan 45 ft 6 in (13.87 m)

Height 12 ft4in (3.76 m)

Gross Weight 11,040 Ib (5,008 kg)

Powerplant 2 x General Electric J31-GE-5 turbojets

Thrust per Engine

2,000 Ibf (8.9 kN)

Maximum Speed

413 mph (665 km/h) at 30,000 ft (9,144 m)

Total Production

66 aircraft (including prototypes)

Primary Material

Stressed-skin aluminum alloy construction

Manufacturing and Assembly Protocols

The construction of the P-59 utilized conventional mid-20th-century aircraft manufacturing

techniques, adapted for the novel jet engine integration. The process was characterized by a

semi-monocoque fuselage design and a focus on structural integrity to accommodate the new

propulsion system.

Protocol 2.1: Fuselage Assembly

o Substructure Fabrication: The fuselage was built around a series of formed aluminum alloy

bulkheads and stringers. These components were created using hydraulic presses and drop
hammers with specialized dies.

o Skin Paneling: Sheets of aluminum alloy were cut to shape and riveted to the underlying
framework of bulkheads and stringers. Flush-mounted riveting was used on forward sections
to maintain laminar airflow, while standard round-head rivets were used elsewhere.

o Cockpit Integration: The cockpit assembly, including the pilot's seat, controls, and instrument
panel, was a prefabricated module that was lowered into the forward fuselage section before
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the upper skin panels were attached.

e Section Mating: The fuselage was constructed in forward, center, and aft sections, which
were then joined together using circumferential butt straps and extensive riveting.

Protocol 2.2: Wing and Empennage Construction

e Spar and Rib Assembly: The main wing structure was based on two primary spars made of
built-up aluminum sections. Ribs, stamped from aluminum sheet, were positioned along the
spars to define the airfoil shape.

» Skin Application: Similar to the fuselage, the wing's stressed-skin covering was riveted to the
spar and rib substructure.

» Control Surface Installation: Ailerons, elevators, and the rudder were constructed as
separate assemblies with their own internal spars and ribs. They were then attached to the
main wing and tail surfaces using hinge fittings.

» Wing-to-Fuselage Mating: The completed wing assembly was attached to the center
fuselage section. This critical joint was heavily reinforced to handle flight loads and the
weight of the engines, which were mounted within the wing roots.

Protocol 2.3: Powerplant and Systems Integration

o Engine Nacelle Preparation: The nacelles for the General Electric J31 turbojet engines were
integrated directly into the wing roots, flush with the fuselage. This required heavily
reinforced structures to manage engine thrust and vibration.

o Engine Installation: The J31 engines were hoisted and carefully maneuvered into the
nacelles. Mounting points on the main wing spar and reinforced fuselage bulkheads secured
the engines in place.

o Systems Routing: Fuel lines, electrical wiring, and hydraulic lines were routed from the
engines through dedicated channels in the fuselage and wings to the cockpit and control
surfaces. This was a complex step due to the novel requirements of the jet engines
compared to piston-engine aircraft.
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» Final Assembly: The landing gear, canopy, and armament were installed in the final stages of
production before the aircraft was sent for ground testing and flight trials.

Visualized Production Workflow

The following diagrams illustrate the logical flow of the Bell P-59's manufacturing process.
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Click to download full resolution via product page

Caption: High-level workflow of the P-59 manufacturing process.
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Protocol 2.1: Fuselage Assembly Workflow
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Caption: Detailed workflow for the P-59 fuselage assembly protocol.

» To cite this document: BenchChem. [Application Notes: Analysis of the Bell P-59 Airacomet
Manufacturing Process]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567716#analyzing-the-manufacturing-techniques-
of-the-bell-p-59]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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